

Application Notes and Protocols for Elemol as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: Elemol

Cat. No.: B1671167

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **elemol** as a fragrance ingredient in cosmetic formulations. This document details its chemical properties, typical concentrations, safety data, and relevant experimental protocols for its analysis and safety assessment.

Introduction to Elemol

Elemol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, including those from the Cupressaceae and Piperaceae families.[1][2] It is valued in the fragrance industry for its pleasant, mild, and persistent woody, slightly sweet, and citrus-like aroma.[3] **Elemol** is utilized in a wide array of cosmetic and personal care products to impart fragrance and act as a fixative.[4][5] Beyond its olfactory properties, research suggests that **elemol** possesses anti-inflammatory properties, making it a potentially beneficial ingredient in skincare formulations.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **elemol** is presented in the table below.

Property	Value	Reference(s)
CAS Number	639-99-6	[8][9]
Molecular Formula	C ₁₅ H ₂₆ O	[8]
Molecular Weight	222.37 g/mol	[8]
Odor Profile	Woody, Sweet, slightly Citrus	[8][3]
Boiling Point (est.)	277°C	[8]
Flash Point (est.)	114.65 °C	[8]
Solubility	Soluble in DMSO	[1]

Applications and Recommended Concentrations in Cosmetics

Elemol is incorporated into a variety of cosmetic products to provide a woody and sweet fragrance note. It is also used as a fixative to prolong the scent of the final product.[4][5] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for **elemol**, and the International Fragrance Association (IFRA) provides guidelines for its use.[1][8][9]

Cosmetic Product Category	Recommended Maximum Use Level (%)	Reference(s)
Fragrance Concentrate	up to 4.0	[10] [11]
Fine Fragrance	0.0700 (in a 20% fragrance mixture)	[11]
General Cosmetic Formulations	0.0500	[10] [11]
Products applied to the lips	No restriction	[3]
Products applied to the axillae	No restriction	[3]
Products applied to the face/body using fingertips	No restriction	[3]
Rinse-off products applied to hair	No restriction	[3]
Leave-on products applied to hair	No restriction	[3]

Safety and Toxicology Summary

The safety of **elemol** as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM).[\[1\]](#)[\[8\]](#)[\[9\]](#)

Toxicological Endpoint	Result	Reference(s)
Genotoxicity (BlueScreen Assay)	Negative for cytotoxicity and genotoxicity	[8]
Genotoxicity (Ames Assay)	Non-mutagenic	[8]
Repeated Dose Toxicity	The total systemic exposure for elemol (1.4 mg/kg/day) is below the Threshold of Toxicological Concern (TTC) of 30 mg/kg bw/day.	[8]
Skin Sensitization	Terpene alcohols as a class may have sensitization potential. Cases of sensitization have been reported for some terpene alcohols, mainly in dermatitis patients.	[4]

Experimental Protocols

Quantitative Analysis of Elemol in a Cosmetic Cream using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of **elemol** from a cosmetic cream formulation.

Objective: To determine the concentration of **elemol** in a cosmetic cream.

Materials:

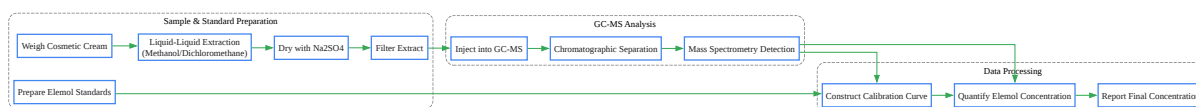
- Cosmetic cream sample containing **elemol**
- **Elemol** analytical standard

- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Anhydrous sodium sulfate
- 0.45 µm PTFE syringe filters
- GC-MS system with a suitable capillary column (e.g., HP-5MS)[[12](#)]

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of **elemol** (1 mg/mL) in methanol.
 - Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
- Sample Preparation (Liquid-Liquid Extraction):
 - Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
 - Add 10 mL of methanol and vortex for 2 minutes to disperse the cream.
 - Add 10 mL of dichloromethane and vortex for another 5 minutes to extract the **elemol**.
 - Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
 - Carefully collect the lower dichloromethane layer using a Pasteur pipette and transfer it to a clean vial containing anhydrous sodium sulfate to remove any residual water.
 - Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp 1: 10°C/min to 180°C
 - Ramp 2: 20°C/min to 280°C, hold for 5 minutes
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: 40-400 m/z
 - Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of **elemol** (e.g., m/z 204, 189, 121).
- Quantification:
 - Construct a calibration curve by plotting the peak area of the **elemol** standard against its concentration.
 - Determine the concentration of **elemol** in the sample extract from the calibration curve.
 - Calculate the final concentration of **elemol** in the cosmetic cream, accounting for the initial sample weight and dilution factors.



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GC-MS workflow for **elemol** quantification.

Skin Sensitization Potential Assessment using the Murine Local Lymph Node Assay (LLNA)

This protocol outlines the procedure for assessing the skin sensitization potential of **elemol** using the LLNA, a validated alternative to guinea pig tests.[13]

Objective: To determine the skin sensitization potential of **elemol** by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice.

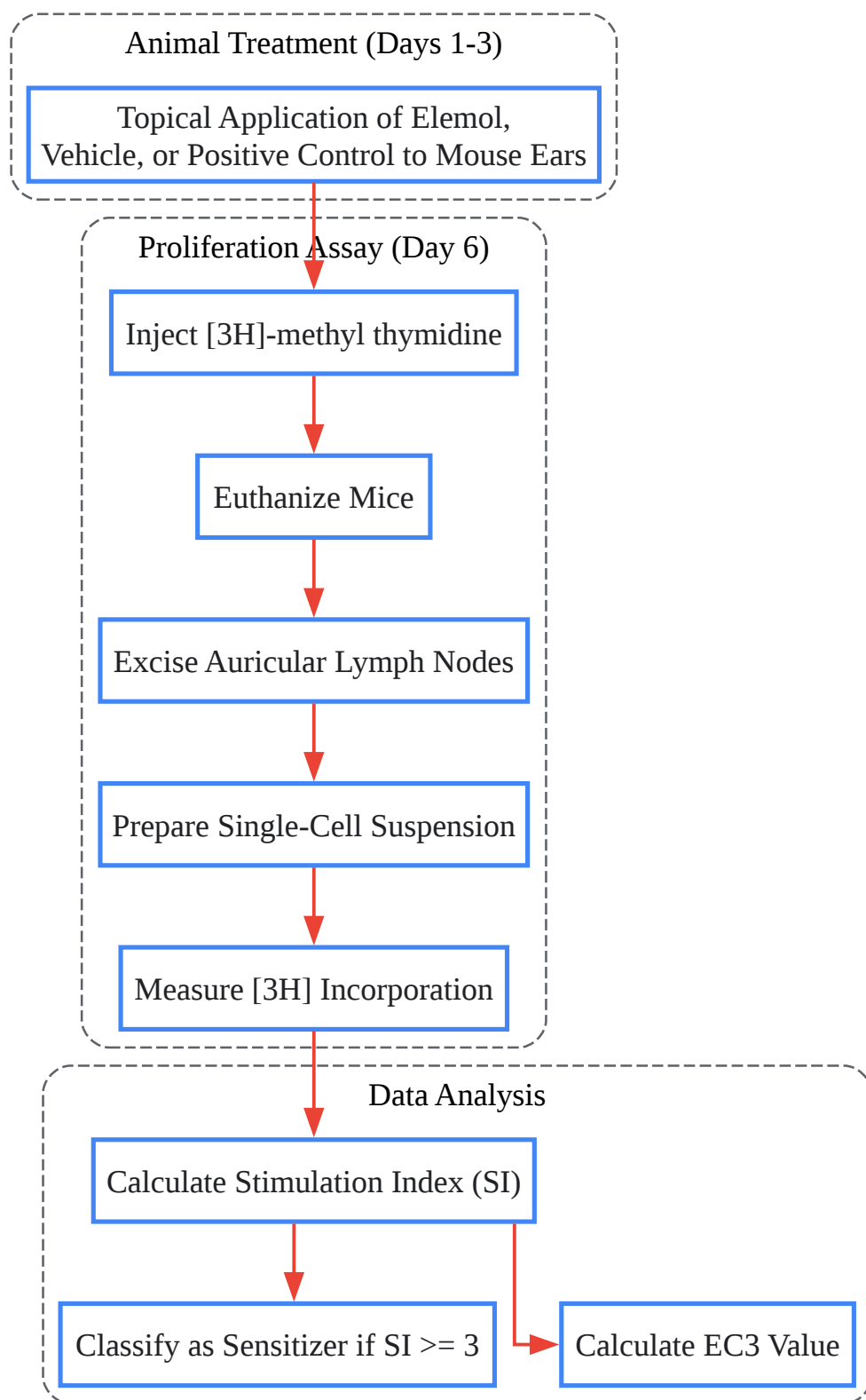
Materials:

- **Elemol**
- Vehicle (e.g., acetone:olive oil, 4:1 v/v)
- CBA/J mice (female, 8-12 weeks old)
- Positive control (e.g., α -hexylcinnamaldehyde)
- [^3H]-methyl thymidine
- Hanks' Balanced Salt Solution (HBSS)
- 5% trichloroacetic acid (TCA)
- Scintillation counter and vials

Procedure:

- Dose Formulation:
 - Prepare a series of concentrations of **elemol** in the chosen vehicle (e.g., 5%, 10%, 25% w/v).
 - Prepare the positive control at a known sensitizing concentration.

- Animal Treatment:
 - Divide mice into groups (n=4-5 per group), including a vehicle control group, a positive control group, and at least three **elemol** dose groups.
 - On days 1, 2, and 3, apply 25 μ L of the appropriate test substance, positive control, or vehicle to the dorsum of each ear of the mice.
- Lymphocyte Proliferation Measurement:
 - On day 6, inject all mice intravenously with 250 μ Ci of [3 H]-methyl thymidine in saline.
 - Five hours after injection, humanely euthanize the mice.
 - Excise the draining auricular lymph nodes from each mouse and prepare a single-cell suspension in HBSS.
 - Precipitate the DNA with 5% TCA and measure the incorporation of [3 H]-methyl thymidine by scintillation counting. The results are expressed as disintegrations per minute (DPM) per mouse.
- Data Analysis:
 - Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
 - A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.
 - The EC3 value, which is the estimated concentration required to produce an SI of 3, can be calculated through linear interpolation of the dose-response data.

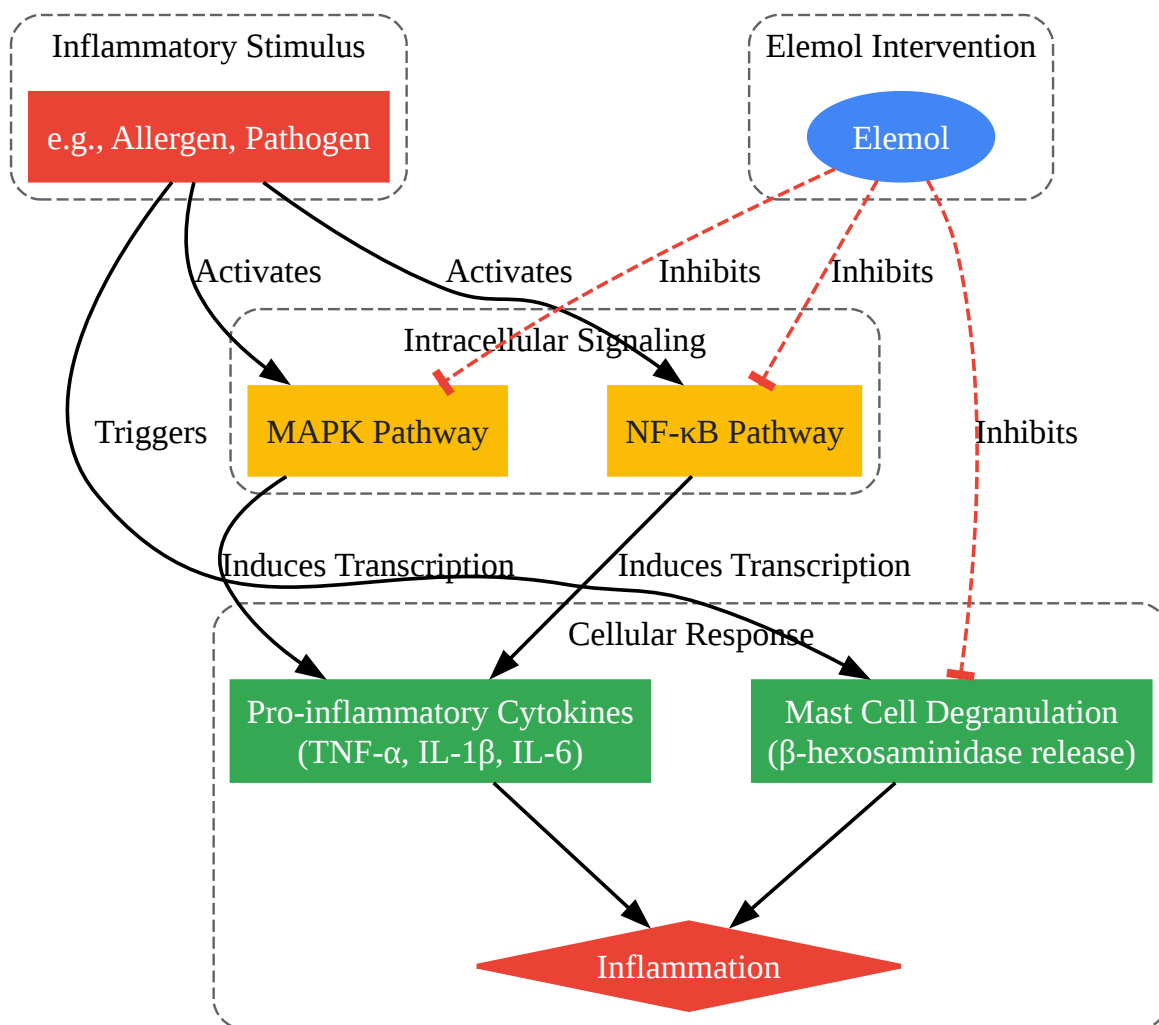


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Local Lymph Node Assay (LLNA) workflow.

Potential Anti-Inflammatory Signaling Pathway of Elemol

Research has shown that **elemol** can ameliorate atopic dermatitis-like skin lesions in animal models by downregulating the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, and by inhibiting the release of β -hexosaminidase from mast cells.[6][7] This suggests that **elemol** may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the exact molecular targets of **elemol** are still under investigation, a plausible mechanism involves the inhibition of the NF- κ B and MAPK signaling pathways, which are central regulators of inflammation.[14][15][16]



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Proposed anti-inflammatory signaling pathway of **elemol**.

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